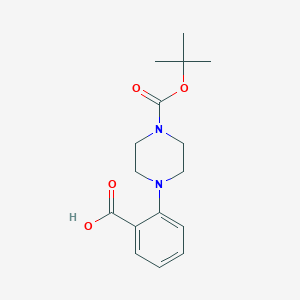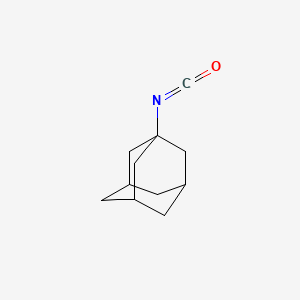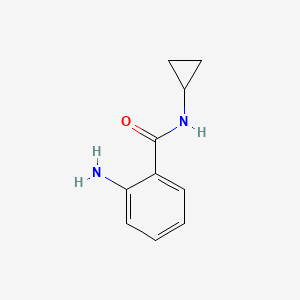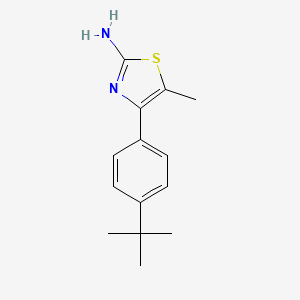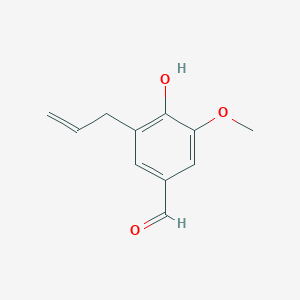
3-Allyl-4-hydroxy-5-methoxy-benzaldehyde
概要
説明
3-Allyl-4-hydroxy-5-methoxy-benzaldehyde is a compound that is structurally related to various other compounds studied for their chemical and physical properties. While the specific compound is not directly mentioned in the provided abstracts, related compounds have been synthesized and characterized, providing insights into the potential properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related compounds often involves the protection of hydroxyl groups, as seen in the regioselective protection of 3,4-dihydroxy-benzaldehyde . Additionally, the synthesis of 5-allyl-2'-methoxy-9-oxo-6,7-benzomorphan and 5-allyl-2-aryl-7-methoxybenzofurans demonstrates the use of allyl groups in complex organic molecules, which could be relevant to the synthesis of this compound.
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structure of several related compounds, such as 5-allyl-2'-methoxy-9-oxo-6,7-benzomorphan and 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde . These studies provide detailed information on bond lengths, angles, and overall molecular geometry, which could be extrapolated to predict the structure of this compound.
Chemical Reactions Analysis
The reactivity of the hydroxyl and methoxy groups in related compounds has been explored. For instance, the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene and the synthesis of azobenzene derivatives indicate the potential for diverse chemical transformations involving this compound.
Physical and Chemical Properties Analysis
Spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, and UV-visible spectroscopy have been employed to characterize related compounds . These methods provide information on functional groups, electronic structure, and molecular interactions. The electrochemical behavior of metal Schiff base complexes derived from a structurally similar compound and the nonlinear optical properties of a related imine suggest that this compound may also exhibit interesting physical properties.
科学的研究の応用
Homologation and Synthesis
- 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde can be used in the homologation process of benzaldehydes. An example includes the synthesis of Navenone B, an alarm pheromone of the mollusk Navanax inermis, through a four- and eight-carbon homologation process involving benzaldehydes (Dabdoub, 2012).
- It also finds application in the synthesis of complex molecular structures like 1,8-dimethyl-5-methoxytetralin-6-ol, demonstrating the versatility of such compounds in synthetic organic chemistry (Banerjee, 2013).
Catalysis and Reaction Mechanisms
- This compound plays a significant role in the field of catalysis, especially in reactions like the allylation of aldehydes with allyl bromides and zinc, induced by pyridinium perchlorates. This showcases its potential in facilitating and influencing chemical reactions (Maeda, 1992).
Conversion in Essential Oil Processing
- It has applications in the processing of essential oils, where allylbenzenes from essential oils are converted into benzaldehydes. This includes a "green" reaction pathway involving solventless alkene group isomerization and subsequent oxidation, illustrating its role in environmentally friendly chemical processes (Luu, 2009).
Nonlinear Optics and Material Science
- The compound is significant in material science, particularly in the growth and study of nonlinear optical crystals like MHBA (3-methoxy-4-hydroxy-benzaldehyde). This has applications in areas such as second harmonic generation, highlighting its importance in advanced optical technologies (Salary, 1999).
Atmospheric Chemistry
- It is also relevant in atmospheric chemistry, as seen in studies like the heterogeneous reaction of coniferyl alcohol with NO3 radicals, where this compound derivatives are identified as reaction products, contributing to our understanding of atmospheric chemical processes (Liu, 2017).
作用機序
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of Schiff bases . .
Result of Action
Some studies suggest that related compounds may exhibit antimicrobial activity , but it is unclear whether this applies to 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. More research is needed to determine the specific effects of this compound at the molecular and cellular levels.
生化学分析
Biochemical Properties
3-Allyl-4-hydroxy-5-methoxy-benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form Schiff bases when it reacts with hydrazides . These interactions are crucial as they can lead to the formation of new compounds with potential biological activities. The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the biomolecules involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the synthesis of certain proteins by interacting with specific enzymes . These interactions can lead to changes in cellular behavior, such as altered growth rates or metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, the compound can form reversible hemiketals with certain enzymes, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to certain environmental factors . These changes can impact its efficacy and the outcomes of biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or altered physiological responses . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can undergo oxidation or reduction reactions, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is vital for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.
特性
IUPAC Name |
4-hydroxy-3-methoxy-5-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-9-5-8(7-12)6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGXTTPJTDSRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364184 | |
| Record name | 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20240-58-8 | |
| Record name | 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

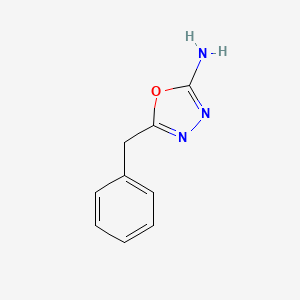

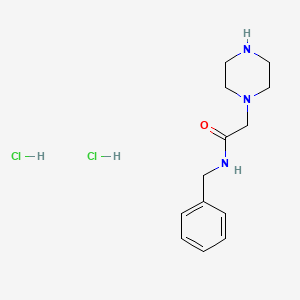

![3-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270867.png)
![4-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270868.png)


